molecular formula C9H12N2O2 B2839998 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine CAS No. 2201204-29-5

4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2839998
CAS No.: 2201204-29-5
M. Wt: 180.207
InChI Key: DCHPRXJNMUQDHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine” is based on the pyrimidine ring, which is a heterocyclic aromatic compound similar to pyridine . It has two nitrogen atoms at positions 1 and 3 in the ring .


Chemical Reactions Analysis

Pyrimidine derivatives, such as “this compound”, exhibit various reactivities depending on the substituents linked to the ring carbon and nitrogen atoms . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature.

Scientific Research Applications

Pyrimidine Derivatives in Material Science and Biology

Pyrimidine rings are pivotal in biology and medicine, particularly due to their presence in DNA bases. Research shows that the structural configuration of pyrimidine allows for a wide range of interactions, notably through hydrogen bonding, crucial for drug action and molecular recognition processes. For instance, the study on different tautomeric forms of pyrimidine salts highlights the role of molecular structure in drug efficacy and the potential for creating novel pharmaceuticals with targeted action (A. Rajam et al., 2017).

Pyrimidine in Heterocyclic Chemistry and Drug Synthesis

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial potentials underscore the chemical versatility of pyrimidine derivatives. This work illustrates the methodology for creating compounds that exhibit significant bioactivity, offering insights into new drug development pathways (P. P. Deohate and Kalpana A. Palaspagar, 2020).

Photolyase and DNA Repair Mechanisms

The understanding of DNA repair mechanisms, particularly those involving pyrimidine derivatives like the characterization of (6-4) photoproduct DNA photolyase, is crucial. These studies reveal how pyrimidine (6-4) pyrimidone photoproducts, a significant form of DNA damage caused by UV exposure, are repaired. Insights into the enzymatic processes that reverse the damage highlight the critical role of pyrimidine structures in maintaining genomic integrity (S. T. Kim et al., 1994).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of pyrimidine derivatives provides a foundation for developing materials with potential applications in photonics and telecommunications. Studies have shown that pyrimidine rings exhibit significant NLO characteristics, making them suitable for use in optoelectronic devices. This aspect opens up new avenues for the application of pyrimidine derivatives in advanced technology sectors (A. Hussain et al., 2020).

Future Directions

The future directions for “4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine” and other pyrimidine derivatives could involve further exploration of their chemistry and biological significance . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

4,5-dimethyl-6-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-7(2)10-5-11-9(6)13-8-3-12-4-8/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHPRXJNMUQDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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